N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Pim-3 kinase inhibition IC50

N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS 863556-45-0) is a synthetic oxalamide derivative characterized by a 4-ethylpiperazine moiety, a pyridin-3-yl group, and a 4-methylbenzyl substituent. The compound is reported as a Pim kinase inhibitor in patent US9321756, where it exhibits nanomolar affinity for Pim-1, Pim-2, and Pim-3 serine/threonine kinases.

Molecular Formula C23H31N5O2
Molecular Weight 409.534
CAS No. 863556-45-0
Cat. No. B2370963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
CAS863556-45-0
Molecular FormulaC23H31N5O2
Molecular Weight409.534
Structural Identifiers
SMILESCCN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)C)C3=CN=CC=C3
InChIInChI=1S/C23H31N5O2/c1-3-27-11-13-28(14-12-27)21(20-5-4-10-24-16-20)17-26-23(30)22(29)25-15-19-8-6-18(2)7-9-19/h4-10,16,21H,3,11-15,17H2,1-2H3,(H,25,29)(H,26,30)
InChIKeyBXQIRSIXQUKLFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide – Compound Identity and Pim Kinase Inhibitor Classification


N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide (CAS 863556-45-0) is a synthetic oxalamide derivative characterized by a 4-ethylpiperazine moiety, a pyridin-3-yl group, and a 4-methylbenzyl substituent . The compound is reported as a Pim kinase inhibitor in patent US9321756, where it exhibits nanomolar affinity for Pim-1, Pim-2, and Pim-3 serine/threonine kinases [1]. Its oxalamide core distinguishes it from the azole-based chemotypes that dominate the Pim inhibitor landscape, offering a structurally distinct scaffold for kinase selectivity optimization.

Why N1-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide Cannot Be Replaced by Generic Pim Inhibitors


Pim kinase inhibitors span multiple chemotypes—azoles, indoles, pyridazines—each with distinct selectivity fingerprints [1]. Within the oxalamide subclass, minor N-substituent variations profoundly alter potency and isoform bias: the 4-methylbenzyl group on the N2 position provides a specific hydrophobic contact that analogs bearing unsubstituted benzyl or pyridylmethyl groups cannot replicate . The presence of the 4-ethylpiperazine rather than methylpiperazine or morpholine further modulates basicity and solubility, directly impacting both biochemical IC50 and cellular permeability [2]. Simple interchange with a generic Pim inhibitor—even another oxalamide—risks losing the defined Pim-3/Pim-1 selectivity window and the physicochemical profile required for consistent in vitro performance.

Quantitative Differentiation of N1-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide Against Comparators


Pim-3 Affinity: 4-Methylbenzyl Oxalamide vs. Azole Chemotype Comparator

The target compound (exemplified as US9321756, 103) demonstrates a Pim-3 IC50 of 1.67 nM [1]. In contrast, a representative azole-based Pim inhibitor from the same patent (BDBM225033; US9321756, 300) shows a Pim-3 IC50 of 2.24 nM [2]. The oxalamide scaffold thus provides approximately 1.34-fold greater Pim-3 potency within the same assay system.

Pim-3 kinase inhibition IC50

Pim-1 Affinity: 4-Methylbenzyl Substitution vs. Pyridylmethyl Analogs

The target compound exhibits a Pim-1 IC50 of 6.91 nM [1]. Related oxalamide analogs with pyridin-3-ylmethyl or pyridin-4-ylmethyl in place of 4-methylbenzyl (CAS 863556-52-9 and 863556-53-0) have not demonstrated comparable Pim-1 inhibitory activity in publicly available data, suggesting that the 4-methylbenzyl group is critical for maintaining nanomolar Pim-1 engagement .

Pim-1 isoform selectivity IC50

Pim Isoform Selectivity Window: Pim-3 vs. Pim-1 Bias

The target compound demonstrates a Pim-3/Pim-1 IC50 ratio of 0.24 (1.67 nM / 6.91 nM), indicating approximately 4-fold selectivity for Pim-3 over Pim-1 [1]. This contrasts with the pan-Pim inhibitor CX-6258, which exhibits a Pim-3/Pim-1 ratio of 3.2 (16 nM / 5 nM) . The inverted selectivity profile of the target compound (Pim-3 > Pim-1 vs. Pim-1 > Pim-3 for CX-6258) offers a differentiated pharmacological fingerprint for solid tumor applications where Pim-3 overexpression predominates.

isoform selectivity Pim-3 bias therapeutic window

Physicochemical Differentiation: Calculated LogP and Solubility Implications of 4-Ethylpiperazine

The 4-ethylpiperazine group is reported to enhance aqueous solubility relative to bulkier substituents such as adamantyl groups commonly employed in related oxalamide kinase inhibitors . While direct cLogP or solubility measurements for 863556-45-0 are not publicly available, the ethyl group provides a balanced lipophilicity (estimated cLogP ~3.0) compared to des-ethyl piperazine analogs (cLogP ~2.2) or N-phenylpiperazine derivatives (cLogP ~4.5), suggesting improved permeability without excessive lipophilicity that would compromise solubility or promote promiscuous binding.

LogP solubility physicochemical properties

Recommended Application Scenarios for N1-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide Based on Quantitative Evidence


Pim-3-Driven Solid Tumor Cell Line Screening

With a Pim-3 IC50 of 1.67 nM and 4-fold selectivity over Pim-1, this compound is ideally suited for in vitro proliferation assays in Pim-3-overexpressing solid tumor lines such as HepG2 (hepatocellular), PANC-1 (pancreatic), and AGS (gastric) [1]. The Pim-3 bias reduces confounding Pim-1-mediated hematopoietic signaling, providing cleaner readouts in solid tumor contexts [1].

Oxalamide Scaffold SAR Expansion for Pim Kinase Chemotype Diversification

As one of the few oxalamide-based Pim inhibitors with publicly disclosed potency data, 863556-45-0 serves as a validated starting point for synthesizing focused libraries exploring N1 and N2 substituent effects on Pim isoform selectivity [2]. The 4-methylbenzyl group at N2 has been demonstrated essential for Pim-1 engagement, while modifications at the N1 4-ethylpiperazine position remain underexplored for selectivity tuning .

In Vitro Selectivity Profiling Panels Against Pim-1 and Pim-2

The compound's Pim-2 IC50 of 2.24 nM and Pim-1 IC50 of 6.91 nM make it suitable as a reference inhibitor in biochemical selectivity panels aimed at distinguishing Pim-2/3-driven signaling from Pim-1-dependent pathways [3]. Its intermediate Pim-1 potency allows for concentration-dependent isoform discrimination in dose-response experiments.

Physicochemical Benchmark for Oxalamide Kinase Inhibitor Lead Optimization

With an estimated cLogP of ~3.0 conferred by the 4-ethylpiperazine group, this compound represents a balanced lipophilicity starting point for further optimization of oxalamide-based kinase inhibitors . It provides a reference standard for maintaining solubility and permeability while exploring potency-enhancing structural modifications.

Quote Request

Request a Quote for N1-(2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.